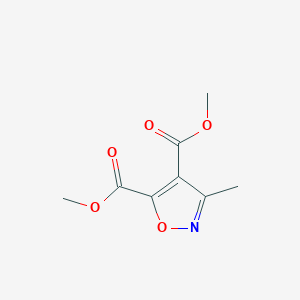

Dimethyl 3-methylisoxazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 3-methylisoxazole-4,5-dicarboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methylisoxazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Introduction of various substituents at the 3, 4, or 5 positions of the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents, Grignard reagents, or organolithium compounds.

Major Products Formed:

Oxidation: Formation of nitro or oxime derivatives.

Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

Dimethyl 3-methylisoxazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3-methylisoxazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

- 3,5-Dimethyl-4-nitroisoxazole

- 3,4,5-Trisubstituted isoxazoles

Comparison: Dimethyl 3-methylisoxazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Biological Activity

Dimethyl 3-methylisoxazole-4,5-dicarboxylate (DMIMD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological properties of DMIMD, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with two carboxylate groups at the 4 and 5 positions and a methyl group at the 3 position. Its molecular formula is C9H10N2O4.

Biological Activities

The biological activities of DMIMD have been investigated in various contexts, including pharmacological and agrochemical applications. The compound exhibits several key activities:

- Antimicrobial Activity : Studies have shown that DMIMD and its derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a screening of synthesized compounds indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that DMIMD can inhibit the mitotic checkpoint, which is crucial for cancer cell proliferation. Compounds derived from isoxazoles have been linked to antiproliferative effects in various cancer cell lines, suggesting potential as anticancer agents .

- Insecticidal Activity : DMIMD has been evaluated for its insecticidal properties. A subset of compounds derived from DMIMD demonstrated significant activity against agricultural pests, indicating its potential use in agrochemicals .

- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory properties, contributing to its pharmacological profile that may be beneficial in treating conditions characterized by inflammation .

Case Studies and Experimental Data

Several studies have explored the biological activity of DMIMD:

- In vitro Studies : A study involving the synthesis of various derivatives of DMIMD reported that certain modifications enhanced its antibacterial activity significantly. For instance, compounds with additional functional groups showed increased efficacy against specific bacterial strains .

- Cell Cycle Regulation : Research on the mechanism of action revealed that DMIMD interferes with the spindle assembly checkpoint during mitosis, leading to cell cycle arrest in cancer cells. This was evidenced by experiments demonstrating reduced proliferation rates in treated cell lines compared to controls .

Data Tables

Properties

Molecular Formula |

C8H9NO5 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

dimethyl 3-methyl-1,2-oxazole-4,5-dicarboxylate |

InChI |

InChI=1S/C8H9NO5/c1-4-5(7(10)12-2)6(14-9-4)8(11)13-3/h1-3H3 |

InChI Key |

GJYWXTCENDXIIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.